

Application Notes and Protocols: Laboratory Synthesis of 2-O-Methylatromentin

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Compound of Interest

Compound Name: 2-O-Methylatromentin

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Abstract

This document provides a comprehensive guide to the laboratory synthesis of **2-O-Methylatromentin**, a naturally occurring O-alkylated derivative of atromentin. The synthesis is achieved through a robust methodology involving a double Suzuki-Miyaura coupling to construct the atromentin core, followed by an oxidative methylation step. This application note includes detailed experimental protocols, a summary of quantitative data, and visual diagrams of the synthetic workflow and a relevant biological pathway to facilitate understanding and replication by researchers in organic synthesis and drug discovery.

Introduction

Atromentin is a polyphenol and benzoquinone natural product found in various species of fungi. It serves as a precursor to a diverse range of pigments with various biological activities, including antibacterial and anticoagulant properties.[1] **2-O-Methylatromentin**, an O-alkylated derivative, is of significant interest for its potential pharmacological applications. The targeted methylation of one of the hydroxyl groups can alter the molecule's physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. The synthetic route detailed herein provides a reliable method for obtaining this compound for further investigation.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-O-Methylatromentin**, starting from the precursor for the final oxidation step.

Step	Product	Starting Material	Reagents	Solvent	Yield (%)	Analytical Data
1. Suzuki-Miyaura Coupling & Hydrolysis	Atromentin Precursor (Di-tert-butyl ether)	2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone, 4-(tert-butoxy)phenylboronic acid	$\text{Pd(PPh}_3)_4$, Na_2CO_3	Toluene, Ethanol, H_2O	85	^1H NMR, ^{13}C NMR, MS
2. Oxidation & Methylation	2-O-Methylatromentin	Atromentin Precursor	Ceric Ammonium Nitrate (CAN)	Methanol	45	^1H NMR (500 MHz, CDCl_3): δ 7.35 (d, $J=8.5$ Hz, 2H), 7.28 (d, $J=8.5$ Hz, 2H), 6.92 (d, $J=8.5$ Hz, 2H), 6.88 (d, $J=8.5$ Hz, 2H), 6.05 (s, 1H), 5.89 (s, 1H), 4.01 (s, 3H). MS (ESI): m/z 339 $[\text{M}+\text{H}]^+$

Experimental Protocols

Step 1: Synthesis of Atromentin Precursor (Di-tert-butyl ether protected)

This protocol is adapted from the synthesis of atromentin described by Ye et al. (2010).^[2]

- **Reaction Setup:** To a solution of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 4-(tert-butoxy)phenylboronic acid (2.2 eq) and sodium carbonate (4.0 eq).
- **Degassing:** Degas the mixture by bubbling argon through it for 20 minutes.
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to 80°C and stir vigorously under an argon atmosphere for 12 hours.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the di-tert-butyl ether protected atromentin precursor.

Step 2: Synthesis of 2-O-Methylatromentin

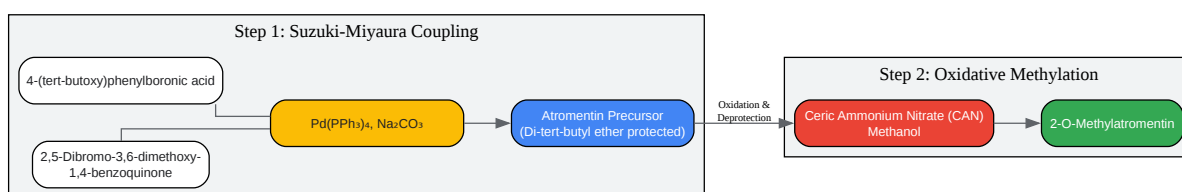
This protocol for the oxidative methylation is based on the procedure reported by Ye et al. (2010).^[2]

- **Reaction Setup:** Dissolve the di-tert-butyl ether protected atromentin precursor (1.0 eq) in methanol.
- **Oxidant Addition:** Add a solution of ceric ammonium nitrate (CAN) (2.5 eq) in methanol dropwise to the solution at 0°C.
- **Reaction:** Stir the reaction mixture at room temperature for 1 hour.

- **Workup:** Quench the reaction by adding water and extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: chloroform/methanol gradient) to yield **2-O-Methylatromentin** as a solid.

Mandatory Visualization

Synthetic Workflow

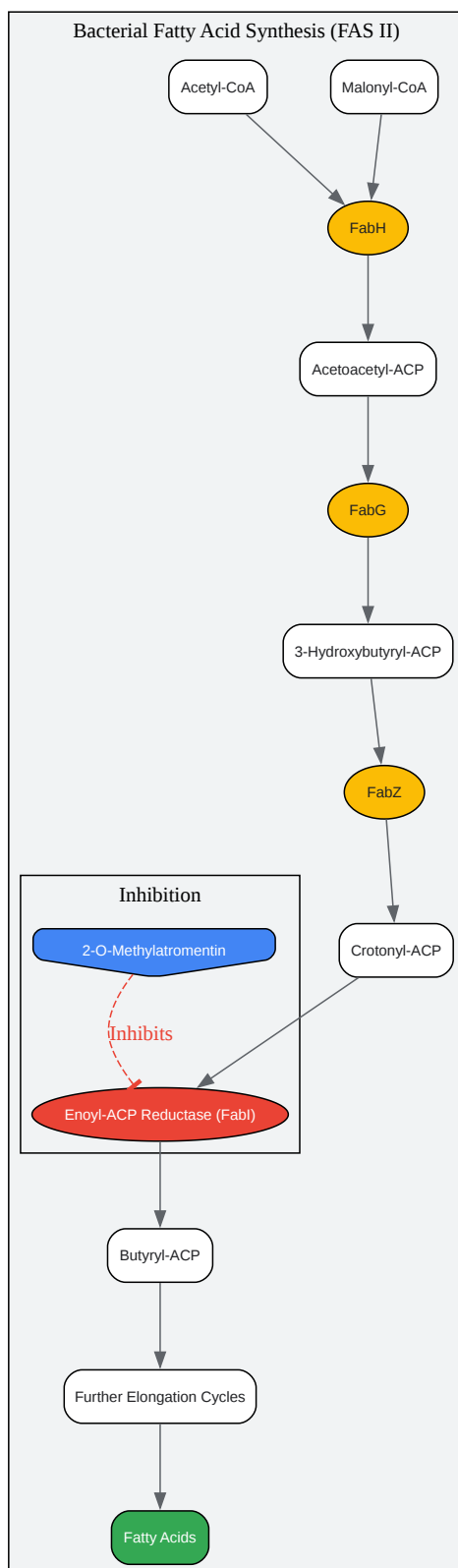


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Caption: Synthetic pathway for **2-O-Methylatromentin**.

Proposed Biological Action: Inhibition of Bacterial Fatty Acid Synthesis

Atromentin has been shown to possess antibacterial activity by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria like *Streptococcus pneumoniae*.^[1] **2-O-Methylatromentin**, as a derivative, is hypothesized to retain or have modified activity in this pathway.



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References

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